Isopropyl carbamate

Overview

Description

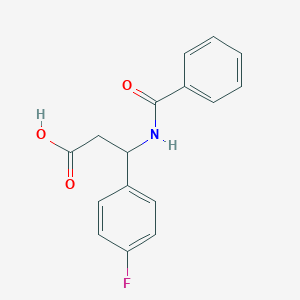

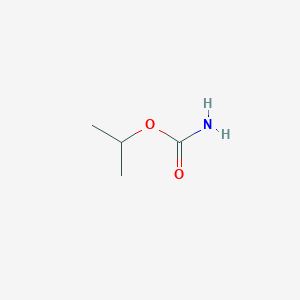

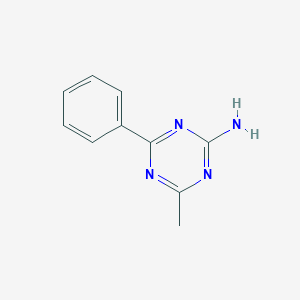

Isopropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (–NHCOO–). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Isopropyl carbamate, like other carbamates, is a derivative of carbamic acid . Carbamates are known to interact with various targets, including enzymes and receptors . They can modulate inter- and intramolecular interactions with these targets . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Mode of Action

Carbamates in general are known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can affect the interaction of the compound with its targets.

Biochemical Pathways

Carbamates, including this compound, can affect various biochemical pathways. For instance, they can influence the equilibrium of carbamate anions with ammonium cations and carbonate or bicarbonate anions . This can have downstream effects on various biochemical processes.

Pharmacokinetics

Carbamates, such as this compound, are known for their chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.

Result of Action

Carbamates in general can have various effects depending on their specific targets and the nature of their interaction with these targets .

Action Environment

Environmental conditions can significantly influence the action, efficacy, and stability of carbamates . For instance, the herbicidal effectiveness of isopropyl N-phenyl carbamate, a related compound, has been found to be highly variable under different conditions .

Biochemical Analysis

Biochemical Properties

Carbamates, including isopropyl carbamate, play an important role in modern drug discovery and medicinal chemistry . They are known to interact with various enzymes, proteins, and other biomolecules, often modulating inter- and intramolecular interactions with the target enzymes or receptors .

Cellular Effects

The effects of this compound on cells have been studied in the context of green algae, where it was found to impact the mitotic apparatus and the phycoplast, a planar array of cytokinetic microtubules .

Molecular Mechanism

Carbamates can prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules .

Temporal Effects in Laboratory Settings

The effects of carbamates, including this compound, can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, carbamate pesticides have been associated with altered expression of genes involved in immune response in various animal models .

Metabolic Pathways

Carbamates are known to undergo reactions to form carbamate products through a zwitterion intermediate . This involves the presence of transit peptides and the localization to nuclei is predicted using a collection of nuclear localization signals (NLSs) .

Transport and Distribution

The transport and distribution of carbamates within cells and tissues are influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl carbamate can be synthesized through several methods:

Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with isopropanol.

Reaction with Chloroformates and Amines: Another method involves the reaction of isopropyl chloroformate with amines.

Curtius Rearrangement: This method involves the formation of isocyanates from acyl azides, which then react with isopropanol to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Isopropyl carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isopropyl carbonate and other oxidation products.

Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Isopropanol and carbamic acid.

Oxidation: Isopropyl carbonate and other oxidation products.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Isopropyl carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate compounds.

Biology: It is used in studies involving enzyme inhibition and protein modification.

Medicine: this compound derivatives have been explored for their potential therapeutic properties.

Comparison with Similar Compounds

Isopropyl carbamate can be compared with other carbamates such as:

Ethyl Carbamate: Similar in structure but differs in the alkyl group attached to the carbamate group.

Methyl Carbamate: Another similar compound with a methyl group instead of an isopropyl group.

Butyl Carbamate: Contains a butyl group and is used in the production of pharmaceuticals and polymers.

Uniqueness: this compound is unique due to its specific applications in enzyme inhibition and protein modification, which are not as prominent in other carbamates .

Properties

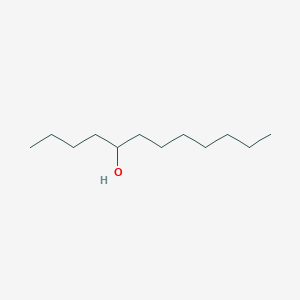

IUPAC Name |

propan-2-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPLZYJGTGDFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051795 | |

| Record name | Isopropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Isopropyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, alcohol, and ether. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9951 AT 66 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Isopropyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

1746-77-6 | |

| Record name | Propan-2-yl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10VF1I9JWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of Isopropyl carbamate is C4H9NO2, and its molecular weight is 103.12 g/mol.

A: While the provided research papers don’t contain specific spectroscopic data, structural elucidation of this compound and its metabolites has been performed using NMR and MS analysis. []

A: this compound exhibits both bacteriostatic and bactericidal properties against several gram-negative and gram-positive bacteria. [] It demonstrates a wider range of antibacterial activity compared to urea, methyl carbamate, and ethyl carbamate. []

A: Increasing the carbon chain length in the alkyl group of carbamate derivatives generally enhances antibacterial activity. [, ] For example, propyl carbamate is more potent than this compound, and hexyl carbamate demonstrates even stronger activity. [, ] The configuration of the carbon chain appears less significant, as this compound and propyl carbamate show similar potency. []

A: Diethofencarb metabolism in rats involves deethylation, glutathione conjugation, cysteine conjugation followed by N-acetylation and cleavage, S-methylation and oxidation, carbamate linkage cleavage, acetylation, oxidation of various groups (isopropyl, acetyl, 4-ethoxy), and cyclization. [] These metabolic reactions lead to the formation of various metabolites, including mercapturic acid conjugates, phenoxyacetic acids, and oxazolinone derivatives. []

A: Yes, this compound is a key intermediate in the synthesis of carisoprodol, a skeletal muscle relaxant. [, ] A novel synthesis method utilizes 5-methyl-5-propyl-1,3-dioxane-2-one and this compound to produce the carisoprodol intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. []

A: While not directly mentioned in the provided research, derivatives of this compound, particularly those incorporating sugar moieties, have shown promise as gelators and hydrogelators. [, ] These sugar-based this compound derivatives can self-assemble into supramolecular structures, leading to the formation of gels with potential applications in drug delivery, metallogel formation, and enzyme-mimicking systems. [, ]

A: Research suggests that increasing the length of the alkyl chain replacing one of the -NH2 groups in urea generally enhances the antibacterial effect. [, ] This trend is observed in the series: urea < urethane < propyl carbamate < hexyl carbamate. [, ] Additionally, substituting the isopropyl group with other functional groups could impact its interaction with enzymes like bile-salt-dependent lipases, as seen with N-butyl-N-methyl-4-nitrophenyl carbamate. []

A: Yes, derivatized cyclofructan incorporating an this compound group (IP-CF6) has been successfully utilized as a chiral stationary phase in HPLC for the enantiomeric separation of a variety of compounds. [, , , , , , , , , ] This includes Betti base analogs, amino acids, immunosuppressive reagents, capsaicinoids, vitamin E, curcumins, and phytoalexin analogs. [, , , , , , , , , ]

A: Several factors can influence the enantioseparation on IP-CF6 columns. These include the mobile phase composition (type and concentration of alcohol, acidic modifier), temperature, and the structure of the analyte. [, , , , , , , , , ] For instance, the addition of trifluoroacetic acid (TFA) can impact resolution, while lowering the separation temperature may improve selectivity. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)